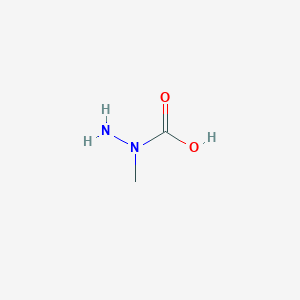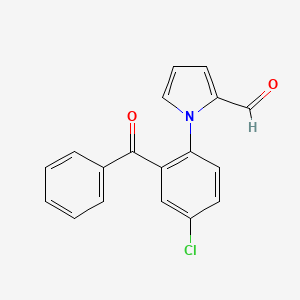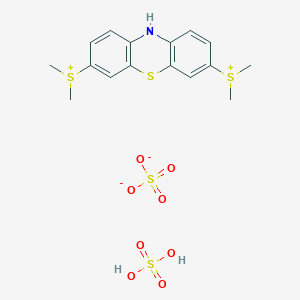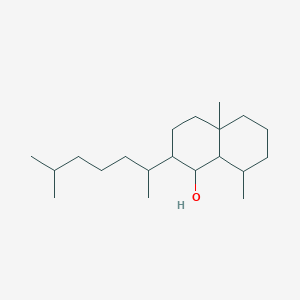
4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol is a complex organic compound with a unique structure It is a type of decahydronaphthalene derivative, characterized by its multiple methyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Hydrogenation: The initial step may involve the hydrogenation of a naphthalene derivative to form a decahydronaphthalene structure.
Alkylation: Introduction of the methyl and heptyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the alkyl chains.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alkanes.
Scientific Research Applications
4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, altering their activity. The alkyl chains may also interact with lipid membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
- (1S,4aS,7R,8aS)-1,4a-Dimethyl-7-(prop-1-en-2-yl)decahydronaphthalen-1-ol
- (4aS,7R)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyl-4,4a,5,6,7,8-octahydronaphthalene
Uniqueness
4a,8-Dimethyl-2-(6-methylheptan-2-yl)decahydronaphthalen-1-ol is unique due to its specific arrangement of methyl and heptyl groups, as well as the presence of a hydroxyl group. This unique structure gives it distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
63250-45-3 |
|---|---|
Molecular Formula |
C20H38O |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
4a,8-dimethyl-2-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C20H38O/c1-14(2)8-6-9-15(3)17-11-13-20(5)12-7-10-16(4)18(20)19(17)21/h14-19,21H,6-13H2,1-5H3 |
InChI Key |
GPUZMOURERWFDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1C(C(CC2)C(C)CCCC(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


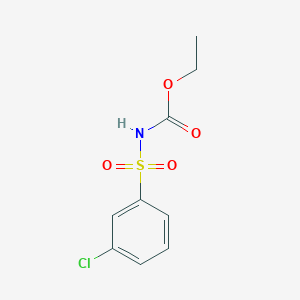
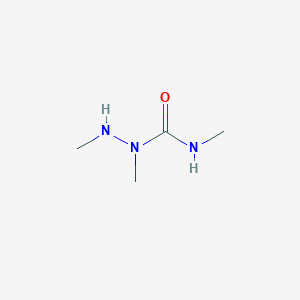

![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)
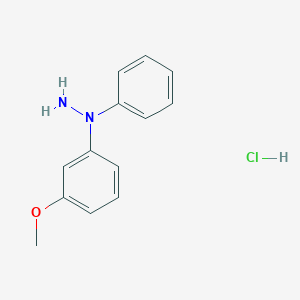
![N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide](/img/structure/B14504987.png)
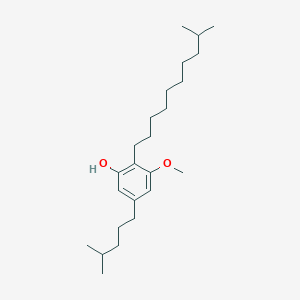
![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)
![1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene](/img/structure/B14505008.png)
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)
